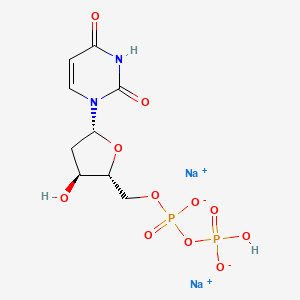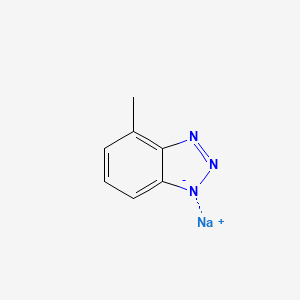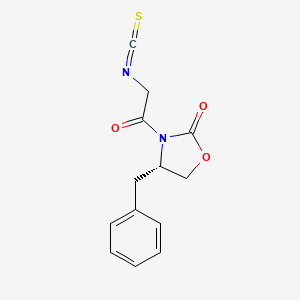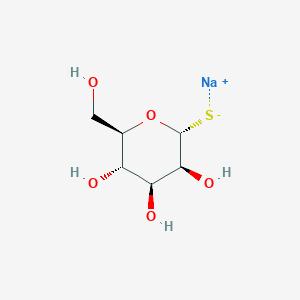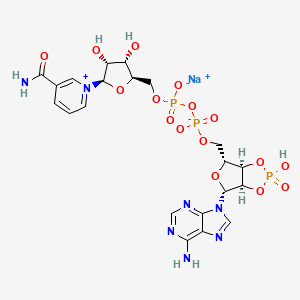
ShK – Stichodactyla toxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ShK (Stichodactyla helianthus Neurotoxin) has been isolated from the venom of the Carribean sea anemone Stoichactis helianthus. ShK inhibits voltage-dependent potassium channels. It blocks Kv1.3 (KCNA3) potently and also Kv1.1 (KCNA1), Kv1.4 (KCNA4) and Kv1.6 (KCNA6) respectively with a Kd of 11 pM, 16 pM, 312 pM and 165 pM. Interestingly, it was also demonstrated that ShK potently inhibits the hKv3.2b channel with an IC50 value of approximately 0.6 nM.
科学的研究の応用
Kv1.3 Potassium Channel Blockade and Autoimmune Disease Treatment
ShK toxin, derived from the sea anemone Stichodactyla helianthus, has been identified as a potent blocker of Kv1.3 potassium channels, crucial in the activation of human effector memory T cells (TEM). Its selective blockade is valuable for treating autoimmune diseases like multiple sclerosis, rheumatoid arthritis, and type-1 diabetes. Research has shown that ShK toxin analogues, modified for improved specificity and reduced proteolysis, maintain biological activity, suggesting potential therapeutic applications (Beeton et al., 2008).
Insights into Potassium Channel Architecture
Studies on ShK toxin have also provided insights into the architecture of various potassium channels. By analyzing the interaction between ShK toxin and different potassium channels, researchers have been able to infer structural similarities among these channels, which could aid in developing specific modulators for therapeutically important channels like IKCa1 (Rauer et al., 1999).
Development of Kv1.3 Channel Inhibitors
ShK toxin's well-characterized structure and binding properties make it an attractive target for designing structural and functional mimetics. Efforts to develop novel mimetics of ShK toxin have led to compounds that inhibit the Kv1.3 channel with varying degrees of activity, demonstrating the feasibility of creating peptide-based therapeutics for conditions like multiple sclerosis (Harvey et al., 2005); (Baell et al., 2002).
Pharmaceutical Optimization of Peptide Toxins
Research has focused on enhancing the pharmaceutical properties of ShK toxin and similar peptide toxins. By combining chemical strategies with high-throughput electrophysiology, significant improvements in the selectivity and pharmacokinetic profiles of these toxins have been achieved. This optimization is crucial for their potential use as therapeutics in autoimmune diseases (Murray et al., 2015).
Role in Neuroinflammatory Diseases
ShK toxin's ability to inhibit Kv1.3 channels has implications for treating neuroinflammatory diseases. As Kv1.3 channels play a role in T lymphocytes and microglial cells, ShK toxin and its analogues are being explored as potential treatments for diseases like multiple sclerosis, stroke, epilepsy, and Alzheimer’s and Parkinson’s disease (Wang et al., 2020).
特性
CAS番号 |
165168-50-3 |
|---|---|
製品名 |
ShK – Stichodactyla toxin |
分子式 |
C169H274N54O48S7 |
分子量 |
4054.85 Da |
外観 |
White lyophilized solidPurity rate: > 97%AA sequence: Arg-Ser-Cys3-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys12-Thr-Ala-Phe-Gln-Cys17-Lys-His-Ser-Met-Lys-Tyr-Arg-Leu-Ser-Phe-Cys28-Arg-Lys-Thr-Cys32-Gly-Thr-Cys35-OHDisulfide bonds: Cys3-Cys35, Cys12-Cys28 and Cys17-Cys32Length (aa): 35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)
